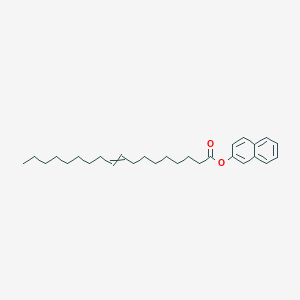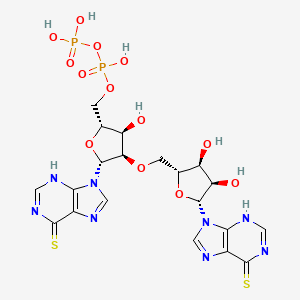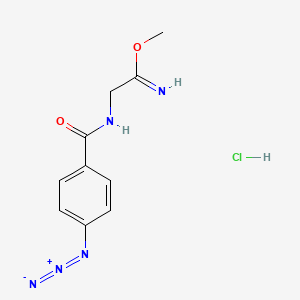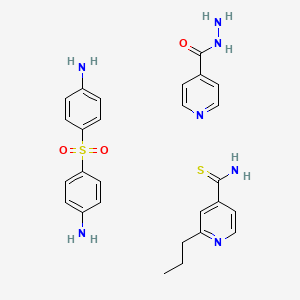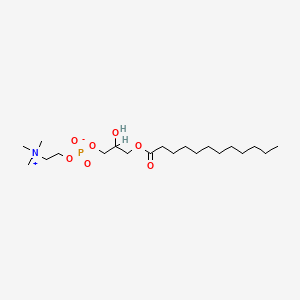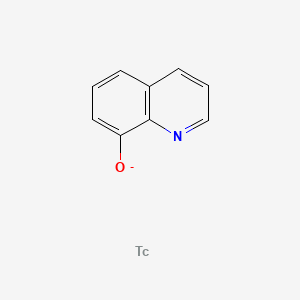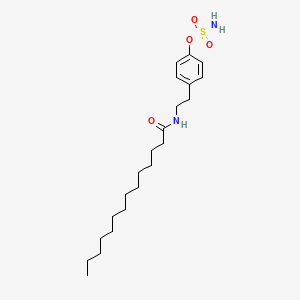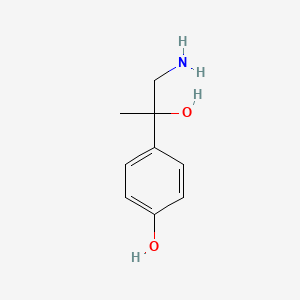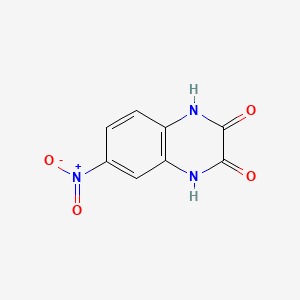
6-Nitrochinoxalin-2,3-diol
Übersicht
Beschreibung
6-Nitro-1,4-Dihydro-chinoxalin-2,3-dion ist eine stickstoffhaltige heterocyclische Verbindung. Es ist ein Derivat von Chinoxalin, das für seine vielfältigen pharmakologischen Eigenschaften bekannt ist.
Herstellungsmethoden
6-Nitro-1,4-Dihydro-chinoxalin-2,3-dion kann durch eine Eintopf-Reaktion bei Raumtemperatur synthetisiert werden. Die Reaktion beinhaltet substituiertes o-Phenylendiamin und Oxalsäure unter lösungsmittelfreien Bedingungen. Diese Methode ist effizient und umweltfreundlich und nutzt einfache Mahltechniken mit hoher Atomekonomie . Industrielle Produktionsmethoden können ähnliche Synthesewege, aber im größeren Maßstab umfassen, um die Verfügbarkeit der Verbindung für Forschungs- und Anwendungszwecke sicherzustellen.
Wissenschaftliche Forschungsanwendungen
6-Nitro-1,4-Dihydro-chinoxalin-2,3-dion hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Industrie: Die Eigenschaften der Verbindung machen sie für die Entwicklung neuer Materialien und chemischer Prozesse geeignet.
Wirkmechanismus
Der Wirkmechanismus von 6-Nitro-1,4-Dihydro-chinoxalin-2,3-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Zum Beispiel kann es als kompetitiver Antagonist an bestimmten Rezeptorstellen wirken und spezifische biologische Pfade hemmen . Die genauen molekularen Zielstrukturen und Pfade hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
Target of Action
The primary target of 6-Nitroquinoxaline-2,3-diol, also known as 6-Nitro-1,4-dihydroquinoxaline-2,3-dione or 1,4-Dihydro-6-nitroquinoxaline-2,3-dione, is the α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-type glutamate receptors (AMPARs) . AMPARs are a subtype of glutamate-gated ion channels that mediate most fast excitatory synaptic transmission .
Mode of Action
6-Nitroquinoxaline-2,3-diol acts as a competitive antagonist of the AMPA/kainate receptor .
Biochemical Pathways
The compound’s action on AMPA receptors affects the excitatory synaptic transmission pathway . By blocking the AMPA receptors, it inhibits the rapid responses to synaptically released glutamate, which is a critical neurotransmitter in the central nervous system .
Result of Action
By acting as a competitive antagonist at AMPA receptors, 6-Nitroquinoxaline-2,3-diol can modulate synaptic transmission in the central nervous system . This modulation can influence various neurological processes and has potential implications for the treatment of conditions like epilepsy and neurodegenerative diseases .
Biochemische Analyse
Biochemical Properties
1,4-Dihydro-6-nitroquinoxaline-2,3-dione interacts with various enzymes, proteins, and other biomolecules. It primarily acts as an antagonist at the AMPA and kainate receptors, which are types of ionotropic glutamate receptors . By binding to these receptors, 1,4-Dihydro-6-nitroquinoxaline-2,3-dione inhibits the excitatory neurotransmission mediated by glutamate, thereby modulating synaptic activity and neural communication . This interaction is crucial in understanding its role in neuroprotection and potential therapeutic applications.
Cellular Effects
1,4-Dihydro-6-nitroquinoxaline-2,3-dione has profound effects on various cell types and cellular processes. In neurons, it inhibits excitatory neurotransmission by blocking AMPA and kainate receptors, leading to reduced calcium influx and decreased neuronal excitability . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of these receptors . The inhibition of excitatory neurotransmission can protect neurons from excitotoxicity, a condition associated with excessive glutamate release and neuronal damage.
Molecular Mechanism
The molecular mechanism of 1,4-Dihydro-6-nitroquinoxaline-2,3-dione involves its binding to the AMPA and kainate receptors, where it acts as a competitive antagonist . By occupying the glutamate binding site on these receptors, it prevents the activation of the receptor and subsequent ion channel opening . This inhibition reduces the influx of calcium and sodium ions, thereby decreasing neuronal excitability and protecting against excitotoxicity . Additionally, 1,4-Dihydro-6-nitroquinoxaline-2,3-dione may influence gene expression by modulating intracellular signaling pathways linked to these receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Dihydro-6-nitroquinoxaline-2,3-dione can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to potential degradation . Long-term studies have shown that continuous exposure to 1,4-Dihydro-6-nitroquinoxaline-2,3-dione can lead to sustained inhibition of excitatory neurotransmission and protection against excitotoxicity
Dosage Effects in Animal Models
The effects of 1,4-Dihydro-6-nitroquinoxaline-2,3-dione in animal models are dose-dependent. At low doses, it effectively inhibits excitatory neurotransmission without causing significant adverse effects . At higher doses, it may lead to toxicity and adverse effects such as impaired motor function and cognitive deficits . The threshold for these effects varies depending on the species and experimental conditions, highlighting the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
1,4-Dihydro-6-nitroquinoxaline-2,3-dione is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . These interactions can influence the metabolic flux and levels of metabolites, potentially affecting the compound’s efficacy and safety profile .
Transport and Distribution
The transport and distribution of 1,4-Dihydro-6-nitroquinoxaline-2,3-dione within cells and tissues are mediated by specific transporters and binding proteins . It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it may localize to specific compartments, such as synaptic vesicles, where it can modulate neurotransmitter release and receptor activity .
Subcellular Localization
The subcellular localization of 1,4-Dihydro-6-nitroquinoxaline-2,3-dione is critical for its activity and function. It is primarily localized to the synaptic cleft, where it interacts with AMPA and kainate receptors . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments
Vorbereitungsmethoden
6-Nitro-1,4-dihydro-quinoxaline-2,3-dione can be synthesized through a one-pot reaction at room temperature. The reaction involves substituted o-phenylene diamine and oxalic acid under solvent-free conditions. This method is efficient and environmentally friendly, utilizing simple grinding techniques with high atom economy . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the availability of the compound for research and application purposes.
Analyse Chemischer Reaktionen
6-Nitro-1,4-Dihydro-chinoxalin-2,3-dion unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrogruppe modifizieren, was zur Bildung von Aminoderivaten führt.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können auftreten, wodurch die Einführung verschiedener funktioneller Gruppen ermöglicht wird. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Schwefelsäure, Kaliumnitrat und Reduktionsmittel wie Wasserstoffgas.
Vergleich Mit ähnlichen Verbindungen
6-Nitro-1,4-Dihydro-chinoxalin-2,3-dion kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
- 6-Chlor-1,4-Dihydro-chinoxalin-2,3-dion
- 6-Methyl-1,4-Dihydro-chinoxalin-2,3-dion
- 6,7-Dichlorchinoxalin-2,3-dion Diese Verbindungen teilen sich eine ähnliche Chinoxalinkernstruktur, unterscheiden sich aber in ihren Substituenten, was zu Variationen in ihren chemischen und biologischen Eigenschaften führt . Die Einzigartigkeit von 6-Nitro-1,4-Dihydro-chinoxalin-2,3-dion liegt in seiner Nitrogruppe, die eine unterschiedliche Reaktivität und potenzielle Anwendungen verleiht.
Eigenschaften
IUPAC Name |
6-nitro-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-7-8(13)10-6-3-4(11(14)15)1-2-5(6)9-7/h1-3H,(H,9,12)(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMLSFWVYNAKAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2379-56-8 | |
| Record name | 1,4-Dihydro-6-nitroquinoxaline-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How is 6-nitro-1,4-dihydroquinoxaline-2,3-dione synthesized?
A2: 6-Nitro-1,4-dihydroquinoxaline-2,3-dione can be synthesized from o-phenylenediamine and diethyl oxalate. The process involves cyclization and nitration to yield the target compound. This method has been reported to achieve a 79% overall yield [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


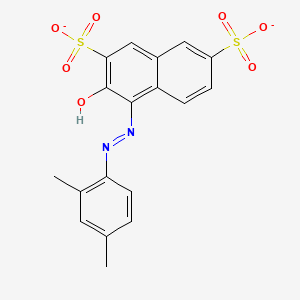
![1-(1-Adamantyl)-2-[(1-oxido-2-pyridin-1-iumyl)thio]ethanone](/img/structure/B1228295.png)
![2-Amino-4-(4-bromophenyl)-5-oxo-1,4-dihydro[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1228298.png)

